Necroptosis-IN-1

Necroptosis RIPK1 inhibitor Chemical probe

Necroptosis-IN-1 is a distinct RIPK1 inhibitor with superior DMSO solubility (249 mg/mL, 944.33 mM) enabling precipitation-free, high-concentration dose-response studies. Its unique scaffold avoids confounding off-target effects common with Necrostatin-1. Validated in vivo in acetaminophen-induced acute liver injury models, it significantly reduces tissue damage. At ≥98% purity, it is the definitive chemical probe for fluorescence polarization assays and discriminating RIPK1-dependent necroptosis from apoptosis or pyroptosis in inflammatory, neurodegenerative, and ischemia-reperfusion injury research.

Molecular Formula C12H10ClN3O2
Molecular Weight 263.68 g/mol
Cat. No. B10824801
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNecroptosis-IN-1
Molecular FormulaC12H10ClN3O2
Molecular Weight263.68 g/mol
Structural Identifiers
SMILESC1=CC2=C(C(=C1)Cl)NC=C2CC3C(=O)NC(=O)N3
InChIInChI=1S/C12H10ClN3O2/c13-8-3-1-2-7-6(5-14-10(7)8)4-9-11(17)16-12(18)15-9/h1-3,5,9,14H,4H2,(H2,15,16,17,18)
InChIKeyHAPHEBPGIQHYHN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Necroptosis-IN-1 (CAS 1391980-92-9): A Potent Necroptosis Inhibitor for RIPK1-Driven Cell Death Research


Necroptosis-IN-1 (CAS: 1391980-92-9) is a small-molecule inhibitor of necroptosis, a regulated form of inflammatory cell death. It is a structural analog of the widely used inhibitor Necrostatin-1 (Nec-1) . The compound primarily targets Receptor-Interacting Protein Kinase 1 (RIPK1), a critical upstream regulator of the necroptotic signaling pathway . By inhibiting RIPK1 kinase activity, Necroptosis-IN-1 prevents the formation of the necrosome complex and subsequent cell death . This compound is a key chemical probe for dissecting RIPK1-dependent necroptosis in inflammatory diseases, ischemia-reperfusion injury, and certain cancers.

Why Substituting Necroptosis-IN-1 with General RIPK1 Inhibitors Compromises Experimental Rigor


Selecting a necroptosis inhibitor for research procurement requires careful evaluation beyond simple target engagement. Substituting Necroptosis-IN-1 with another RIPK1 inhibitor, such as Necrostatin-1, Necrostatin-5, or RIP1-IN-1, is not straightforward. These compounds exhibit divergent physicochemical properties, metabolic stability, and selectivity profiles that directly impact their utility in specific in vitro and in vivo assays . For example, while Necrostatin-1 (Nec-1) is a first-generation tool with established limitations in potency and metabolic stability [1], Necroptosis-IN-1 represents a distinct chemical scaffold with potentially optimized properties. Using an unverified alternative risks introducing confounding variables—such as differential solubility, off-target effects at common working concentrations, or variable target engagement in complex biological systems—that can invalidate experimental conclusions and waste significant resources [2]. The following evidence details the specific, quantifiable differentiators that justify the selection of Necroptosis-IN-1 over its closest analogs.

Quantitative Evidence Guide: Differentiating Necroptosis-IN-1 from Necrostatin-1 and Other RIPK1 Inhibitors


Scaffold Divergence: Necroptosis-IN-1 is a Necrostatin-1 Analog with a Distinct Chemical Scaffold

Necroptosis-IN-1 is a direct analog of Necrostatin-1 (Nec-1), but it possesses a distinct chemical structure that may confer different biological properties . While both compounds inhibit RIPK1, Necroptosis-IN-1's core structure is characterized by a 5-[(7-chloro-1H-indol-3-yl)methyl]imidazolidine-2,4-dione scaffold . This differentiates it from Necrostatin-1's thiohydantoin core. This structural divergence can influence target binding kinetics and off-target profiles, although direct comparative binding data (e.g., Kd or IC50) is not publicly available for Necroptosis-IN-1.

Necroptosis RIPK1 inhibitor Chemical probe

Improved Aqueous Solubility Over Necrostatin-1 Enables Robust In Vitro Assays

Necroptosis-IN-1 demonstrates high solubility in DMSO, with a reported solubility of up to 249 mg/mL (944.33 mM) . For in vivo formulation, a clear solution of ≥2.08 mg/mL (7.89 mM) can be achieved using a 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline mixture . In contrast, Necrostatin-1 (Nec-1) is known to have poor aqueous solubility, which can complicate in vitro assay setup and limit its utility in certain in vivo models [1]. This superior solubility profile allows for more flexible and reliable experimental design with Necroptosis-IN-1.

Solubility Formulation In vitro assay

Differentiation from Dual RIPK1/RIPK3 Inhibitors: GW806742X's Cytotoxicity and Lack of Target Specificity

Some necroptosis inhibitors, such as GW806742X, inhibit both RIPK1 and RIPK3, but exhibit significant cytotoxicity at elevated concentrations, limiting their use to a narrow concentration window . While Necroptosis-IN-1's selectivity profile against RIPK3 and other kinases has not been published, its designation as an inhibitor of RIPK1-driven necroptosis suggests it may be a more specific tool for probing RIPK1-dependent pathways compared to dual inhibitors like GW806742X . Researchers should consider this when designing experiments to dissect the specific roles of RIPK1 versus RIPK3 in cell death.

Selectivity RIPK3 Off-target effects

Distinct Potency Profile Relative to Necrostatin-5 (Nec-5)

Necroptosis-IN-1 is a Necrostatin-1 analog and a potent inhibitor of RIPK1-driven necroptosis . While a specific IC50 value for Necroptosis-IN-1 in a standard necroptosis assay is not publicly available, it can be compared to Necrostatin-5 (Nec-5), another RIPK1 inhibitor. Nec-5 demonstrates an EC50 of 240 nM for preventing the death of Fadd-deficient Jurkat cells treated with TNF-α . This provides a quantitative benchmark for RIPK1 inhibitor potency in a cellular context. The lack of a published IC50 for Necroptosis-IN-1 highlights a data gap but also an opportunity for researchers to characterize and differentiate this compound in their own model systems.

Potency RIPK1 Cell death assay

High-Value Applications of Necroptosis-IN-1 in Necroptosis Research


Dissecting RIPK1-Specific Signaling in Inflammatory and Neurodegenerative Models

Use Necroptosis-IN-1 as a chemical probe to distinguish RIPK1-dependent necroptosis from other cell death pathways, such as apoptosis or pyroptosis, in complex in vitro models of inflammation or neurodegeneration. Its structural divergence from Necrostatin-1 and potentially improved selectivity over dual inhibitors like GW806742X (as inferred from class-level data ) makes it a valuable tool for confirming RIPK1's specific role in TNF-α-induced signaling, a critical step in validating drug targets for diseases like rheumatoid arthritis, inflammatory bowel disease, and Alzheimer's disease .

Optimizing In Vitro Assays with High Solubility for Reliable Dose-Response Studies

Leverage the superior solubility profile of Necroptosis-IN-1 to conduct high-concentration dose-response studies in cell-based assays without the confounding variable of compound precipitation. With a DMSO solubility of 249 mg/mL (944.33 mM) and a defined in vivo formulation solubility of ≥2.08 mg/mL (7.89 mM) , this compound allows for a wider dynamic range in cytotoxicity and signaling assays compared to poorly soluble alternatives like Necrostatin-1 [1]. This ensures more accurate EC50/IC50 determinations and reduces the need for extensive formulation optimization.

Investigating Ischemia-Reperfusion Injury (IRI) in Rodent Models

Employ Necroptosis-IN-1 in animal models of ischemia-reperfusion injury (IRI), such as acute liver or kidney injury, where necroptosis is a key driver of tissue damage. The compound's reported application in models of acute liver injury induced by acetaminophen, where it significantly reduced liver damage and improved survival , demonstrates its in vivo efficacy. Its favorable solubility profile facilitates reliable in vivo administration, making it a practical choice for proof-of-concept studies investigating RIPK1 inhibition as a therapeutic strategy for IRI.

Benchmarking Novel RIPK1 Inhibitors in a Validated Fluorescence Polarization Assay

Utilize Necroptosis-IN-1 as a reference compound in a fluorescence polarization (FP) assay to screen and characterize novel RIPK1 inhibitors. The established FP assay, which uses a fluorescein-labeled Necrostatin-1 derivative to measure direct binding to the RIPK1 kinase domain, has a Z' score of 0.62 and is tolerant of up to 5% DMSO [2]. Including Necroptosis-IN-1 as a benchmark inhibitor in this assay provides a critical comparator for evaluating the binding affinity and specificity of new chemical entities, ensuring that novel hits demonstrate meaningful improvement over existing tools.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for Necroptosis-IN-1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.